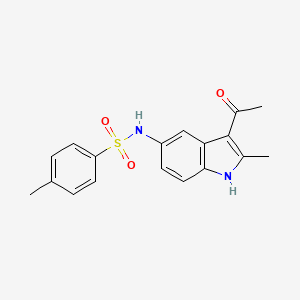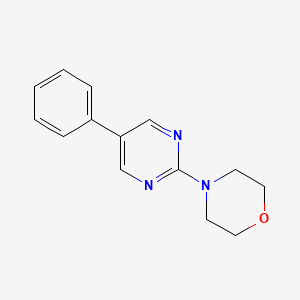
1,5-bis(6,7-dimethoxy-3,4-dihydro-2(1H)-isoquinolinyl)-2-pentanone
Overview
Description
1,5-bis(6,7-dimethoxy-3,4-dihydro-2(1H)-isoquinolinyl)-2-pentanone, also known as LQFM021, is a chemical compound that has been the focus of scientific research due to its potential therapeutic applications. This compound belongs to the class of isoquinolinone derivatives and has been synthesized using various methods.
Mechanism of Action
The exact mechanism of action of 1,5-bis(6,7-dimethoxy-3,4-dihydro-2(1H)-isoquinolinyl)-2-pentanone is not fully understood. However, several studies have suggested that it exerts its effects by modulating various signaling pathways. It has been shown to activate the p38 MAPK signaling pathway, which plays a crucial role in regulating inflammation and apoptosis. It has also been reported to inhibit the NF-κB signaling pathway, which is involved in the regulation of immune responses and inflammation.
Biochemical and Physiological Effects
1,5-bis(6,7-dimethoxy-3,4-dihydro-2(1H)-isoquinolinyl)-2-pentanone has been shown to have several biochemical and physiological effects. In vitro studies have shown that it can induce apoptosis in cancer cells by activating caspase-3 and caspase-9. It has also been reported to inhibit the proliferation of cancer cells by downregulating the expression of cyclin D1 and upregulating the expression of p21. In addition, it has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6.
Advantages and Limitations for Lab Experiments
One of the advantages of using 1,5-bis(6,7-dimethoxy-3,4-dihydro-2(1H)-isoquinolinyl)-2-pentanone in lab experiments is its high potency and selectivity. It has been shown to have potent anticancer and anti-inflammatory effects at relatively low concentrations. Another advantage is its relatively low toxicity, which makes it a promising candidate for further development as a therapeutic agent. However, one of the limitations is its poor solubility in water, which can make it difficult to administer in vivo.
Future Directions
There are several future directions for the research on 1,5-bis(6,7-dimethoxy-3,4-dihydro-2(1H)-isoquinolinyl)-2-pentanone. One direction is to investigate its potential as a therapeutic agent for various diseases, including cancer, inflammation, and neurodegenerative disorders. Another direction is to develop more efficient synthesis methods to improve its yield and purity. In addition, further studies are needed to elucidate its exact mechanism of action and to identify its molecular targets. Finally, more studies are needed to evaluate its safety and toxicity in vivo.
Conclusion
In conclusion, 1,5-bis(6,7-dimethoxy-3,4-dihydro-2(1H)-isoquinolinyl)-2-pentanone is a chemical compound that has shown promising therapeutic potential in various diseases. Its anticancer, anti-inflammatory, and neuroprotective effects have been demonstrated in several in vitro and in vivo studies. However, further research is needed to fully understand its mechanism of action and to evaluate its safety and toxicity in vivo.
Scientific Research Applications
1,5-bis(6,7-dimethoxy-3,4-dihydro-2(1H)-isoquinolinyl)-2-pentanone has been the focus of scientific research due to its potential therapeutic applications. Several studies have reported its anticancer, anti-inflammatory, and neuroprotective effects. In vitro and in vivo studies have shown that this compound can induce apoptosis in cancer cells and inhibit the proliferation of cancer cells. It has also been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. In addition, it has been reported to protect neurons against oxidative stress-induced damage.
properties
IUPAC Name |
1,5-bis(6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)pentan-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H36N2O5/c1-31-24-12-19-7-10-28(16-21(19)14-26(24)33-3)9-5-6-23(30)18-29-11-8-20-13-25(32-2)27(34-4)15-22(20)17-29/h12-15H,5-11,16-18H2,1-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HOANZYNKNBGDNB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2CN(CCC2=C1)CCCC(=O)CN3CCC4=CC(=C(C=C4C3)OC)OC)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H36N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
468.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-(6-hydroxy-2,7-dioxo-2,7-dihydro-3H-naphtho[1,2,3-de]quinolin-3-yl)-2,4,6-trimethylbenzenesulfonic acid - phenyl imidothiocarbamate (1:1)](/img/structure/B3875044.png)
![2-[(5-ethyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)thio]-N-(6-methoxy-1,3-benzothiazol-2-yl)acetamide](/img/structure/B3875060.png)
![methyl N-[{5-methyl-2-[(3,4,5-trimethoxybenzoyl)amino]phenyl}(phenyl)methyl]glycinate](/img/structure/B3875063.png)

![ethyl [({(4-amino-1,2,5-oxadiazol-3-yl)[(2,5-dimethylphenyl)amino]methylene}amino)oxy]acetate](/img/structure/B3875072.png)
![3-(3,5-dimethylphenyl)-N-ethyl-N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]propanamide](/img/structure/B3875080.png)
![butyl 2-({2-[(methoxycarbonyl)amino]-1H-benzimidazol-5-yl}carbonyl)benzoate](/img/structure/B3875081.png)
![1-[cyclohexyl(methyl)amino]-3-(3-{[[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl](methyl)amino]methyl}phenoxy)-2-propanol](/img/structure/B3875086.png)


![[8-chloro-11-(4-methyl-1-piperazinyl)-5H-dibenzo[b,e][1,4]diazepin-5-yl]formamide](/img/structure/B3875130.png)
![[1-(3-nitrobenzyl)-3-piperidinyl]methyl 3-phenylacrylate](/img/structure/B3875132.png)
![2-[bis(2-hydroxyethyl)amino]-4,4-dimethyl-6-oxo-1-cyclohexene-1-carbonitrile](/img/structure/B3875134.png)
![ethyl 4-(benzylamino)-7,8,9,10-tetrahydro-6H-pyrimido[4',5':4,5]pyrrolo[1,2-a]azepine-11-carboxylate](/img/structure/B3875140.png)